4-(Phenylsulfinyl)morpholine

Description

Contextualization of N-Sulfinyl Compounds in Modern Organic Chemistry

N-Sulfinyl compounds, particularly N-sulfinyl imines (or sulfinimines), have become powerful tools in asymmetric synthesis. wikipedia.orgtandfonline.com These are organosulfur compounds characterized by a sulfinyl group attached to a nitrogen atom. wikipedia.org The key to their utility lies in the chiral sulfinyl group, which can activate an attached imine group for nucleophilic addition while providing a strong stereodirecting effect. wikipedia.orgbeilstein-journals.org This allows chemists to create specific stereoisomers of chiral amines with high predictability and purity. beilstein-journals.org

These versatile building blocks have been instrumental in the asymmetric synthesis of numerous biologically active compounds and natural products. wikipedia.org The sulfinyl group is not only an effective chiral auxiliary but can also be easily removed under mild acidic conditions, revealing the final amine product. beilstein-journals.org This combination of reactivity and ease of deprotection has solidified the role of N-sulfinyl derivatives as crucial intermediates in the synthesis of complex nitrogen-containing molecules. tandfonline.combeilstein-journals.org

The Morpholine (B109124) Ring System as a Privileged Scaffold in Organic Synthesis

The morpholine heterocycle is a six-membered ring containing both an amine and an ether functional group. biosynce.com In medicinal chemistry, it is regarded as a "privileged scaffold," a term used to describe molecular frameworks that are frequently found in biologically active compounds. nih.govnih.govresearchgate.net Its incorporation into drug candidates is often associated with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are critical for a molecule's pharmacokinetic profile. biosynce.comnih.govnih.gov

The morpholine ring is a versatile and readily accessible synthetic building block. nih.gov Appropriately substituted morpholine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net This wide applicability has made the morpholine moiety a cornerstone in drug design and development. biosynce.comnih.govresearchgate.net

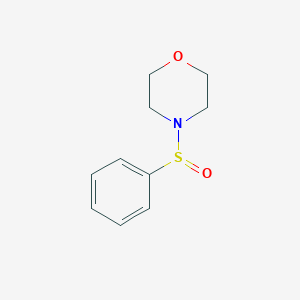

Structural Features and Nomenclature of 4-(Phenylsulfinyl)morpholine

This compound is a specific sulfinamide where the nitrogen atom of the morpholine ring is directly bonded to the sulfur atom of a phenylsulfinyl group (-S(O)Ph). It is crucial to distinguish this compound from its more commonly researched oxidized counterpart, 4-(phenylsulfonyl )morpholine, which contains a sulfonyl group (-SO₂Ph).

The formal IUPAC name for the title compound is 4-(benzenesulfinyl)morpholine . It consists of a saturated morpholine ring attached to a chiral sulfinyl center, which in turn is bonded to a phenyl group. The presence of the stereocenter at the sulfur atom means the compound can exist as two distinct enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂S |

| Molecular Weight | 211.28 g/mol |

| IUPAC Name | 4-(benzenesulfinyl)morpholine |

| Structure | A morpholine ring N-substituted with a phenylsulfinyl group |

| Chirality | Chiral at the sulfur atom |

Note: This data is based on the chemical structure, as specific experimental values are not widely documented in public databases, suggesting its role primarily as a synthetic intermediate.

Academic Research Significance and Potential Contributions to Synthetic Methodology

While extensive published research specifically detailing the applications of this compound is limited, its potential significance can be inferred from the known reactivity of its functional components. The compound serves as a nexus between the established utility of N-sulfinyl compounds and the privileged nature of the morpholine scaffold.

The primary academic interest in this molecule would likely lie in its use as a chiral building block. As a stable sulfinamide, it could be employed in synthetic routes where the morpholine nitrogen requires a chiral auxiliary. The phenylsulfinyl group can direct the stereoselective functionalization of adjacent positions before being cleaved or transformed.

Furthermore, derivatives of the closely related 4-(phenylsulfonyl )morpholine have been synthesized and investigated for a range of applications, including as potential agents against triple-negative breast cancer and as modulators of antibiotic activity. smolecule.comnih.govnih.gov Research into this compound could explore similar biological pathways or serve as a precursor for creating novel sulfonyl derivatives through oxidation. Its potential lies in its ability to act as a versatile intermediate for constructing more complex, biologically active molecules that benefit from the unique properties of both the morpholine ring and the sulfur-based functional group.

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula | Functional Group of Interest |

|---|---|---|

| This compound | C₁₀H₁₃NO₂S | Sulfinamide |

| 4-(Phenylsulfonyl)morpholine | C₁₀H₁₃NO₃S | Sulfonamide |

| Morpholine | C₄H₉NO | Secondary Amine, Ether |

Structure

2D Structure

3D Structure

Properties

CAS No. |

16066-32-3 |

|---|---|

Molecular Formula |

C10H13NO2S |

Molecular Weight |

211.28 g/mol |

IUPAC Name |

4-(benzenesulfinyl)morpholine |

InChI |

InChI=1S/C10H13NO2S/c12-14(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5H,6-9H2 |

InChI Key |

FRAOEVPMHPMAGS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylsulfinyl Morpholine

Direct N-Sulfinylation of Morpholine (B109124)

The most direct route to 4-(phenylsulfinyl)morpholine involves the formation of a nitrogen-sulfur bond on a pre-existing morpholine ring. This can be accomplished through several distinct methods.

Approaches Utilizing Phenylsulfinyl Halide Reagents

A common and straightforward method for the synthesis of sulfinamides is the reaction of a primary or secondary amine with a sulfinyl halide. In the case of this compound, this involves the reaction of morpholine with a phenylsulfinyl halide, typically phenylsulfinyl chloride. This electrophilic sulfinylating agent readily reacts with the nucleophilic nitrogen of the morpholine ring. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct.

One-pot, three-component syntheses have been developed that utilize in situ generated sulfinyl chlorides. acs.org In these procedures, an organometallic reagent, such as a Grignard or organolithium reagent, reacts with a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to form a metal sulfinate. acs.orgnih.gov This intermediate is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to generate the reactive sulfinyl chloride. acs.org Subsequent addition of morpholine to the reaction mixture allows for the formation of this compound in good yields. acs.org This one-pot approach avoids the isolation of the often-unstable sulfinyl chloride intermediate. acs.org

Table 1: One-Pot Synthesis of this compound using Phenylmagnesium Bromide

| Step | Reagents & Conditions | Intermediate/Product | Yield |

| 1 | Phenylmagnesium bromide, DABSO, THF, rt, 30 min | Phenylsulfinate salt | - |

| 2 | Thionyl chloride, rt, 30 min | Phenylsulfinyl chloride | - |

| 3 | Morpholine, Triethylamine, rt, 30 min | This compound | 83% |

Data sourced from a study on the one-pot synthesis of sulfinamides. acs.org

Oxidative Formation of the N-Sulfinyl Group on Morpholine

Oxidative methods provide an alternative pathway for the direct N-sulfinylation of morpholine. These reactions typically involve the simultaneous formation of the nitrogen-sulfur bond and the oxidation of the sulfur species. For instance, an oxidative amination protocol has been described where amines, including morpholine, are reacted with a sulfenate anion in the presence of an N-chloroamine, generated in situ from an amine and N-chlorosuccinimide (NCS). uni-muenchen.de This method allows for the formation of tertiary sulfinamides. uni-muenchen.dechemrxiv.org

Another approach involves the direct oxidation of piperazines and morpholines to their corresponding 3-morpholinones under transition-metal-free conditions, using reagents like sodium chlorite (B76162) (NaClO₂) and catalytic amounts of TEMPO. acs.org While this specific study focuses on oxidation at the carbon atom adjacent to the nitrogen, it highlights the potential for oxidative transformations on the morpholine ring.

One-Pot Protocols for Sulfinamide Synthesis Involving Morpholine

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. Several one-pot methods for the synthesis of sulfinamides, including this compound, have been developed. acs.orgchemrxiv.org

A notable three-component synthesis involves the reaction of a Grignard reagent, a sulfoxide (B87167) reagent that acts as an "SO" donor, and an amine. chemrxiv.org The sulfoxide reagent reacts with the Grignard reagent to form a sulfenate anion, which is then trapped by an electrophilic amine, generated in situ, to yield the desired sulfinamide. chemrxiv.org This method has been successfully applied to a range of amines, including morpholine. chemrxiv.org

Another versatile one-pot procedure combines organometallic reagents with DABSO and a nitrogen nucleophile. acs.orgnih.gov The organometallic reagent and DABSO form a metal sulfinate, which is then converted to a sulfinyl chloride intermediate with thionyl chloride. acs.orgnih.gov The in-situ-generated sulfinyl chloride is then reacted with an amine, such as morpholine, to afford the sulfinamide. acs.orgnih.gov This process is conducted at room temperature and has a relatively short reaction time. acs.org

Table 2: Three-Component One-Pot Sulfinamide Synthesis

| Organometallic Reagent | Sulfur Source | Amine | Product |

| Grignard Reagent (RMgX) | Sulfoxide Reagent | Morpholine | 4-(Alkyl/Aryl-sulfinyl)morpholine |

| Grignard/Organolithium Reagent | DABSO/SOCl₂ | Morpholine | 4-(Alkyl/Aryl-sulfinyl)morpholine |

This table summarizes general one-pot strategies for sulfinamide synthesis. acs.orgchemrxiv.org

Construction of the Morpholine Ring System Employing Sulfinyl-Containing Precursors

An alternative to direct N-sulfinylation is the synthesis of the morpholine ring from acyclic precursors that already contain the phenylsulfinyl group. This approach allows for the incorporation of the sulfinyl moiety at an early stage, followed by cyclization to form the heterocyclic ring.

Ring-Closing Reactions Involving N-Sulfinyl Imines

N-Sulfinyl imines are versatile intermediates in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles. uea.ac.ukresearchgate.net The electron-withdrawing nature of the sulfinyl group activates the imine for nucleophilic attack. researchgate.net Ring-closing reactions involving N-sulfinyl imines can be employed to construct the morpholine ring. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided context, the general principle involves the intramolecular cyclization of a precursor containing both an N-sulfinyl imine and a suitable nucleophile, such as a hydroxyl group, positioned to form the six-membered morpholine ring.

Stereoselective Morpholine Ring Formation Strategies

Stereoselective synthesis is crucial when chiral centers are present in the target molecule. In the context of morpholine synthesis, stereocontrol can be achieved by using chiral precursors or catalysts. For instance, the synthesis of chiral morpholines has been accomplished through the cyclization of chiral aziridines. sci-hub.se

Lewis acid-catalyzed reactions of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide with various alkenes have been shown to produce substituted morpholines. nih.gov This method, while not directly producing a sulfinyl morpholine, demonstrates a strategy for ring construction that could potentially be adapted by using a phenylsulfinyl-containing sulfonamide.

Furthermore, the asymmetric synthesis of sulfinyl compounds often relies on the use of chiral auxiliaries. acs.org For example, enantiomerically pure N-tert-butylsulfinyl imines can be prepared and subsequently used in stereoselective additions and cyclizations to form chiral nitrogen-containing heterocycles. researchgate.netua.es These strategies could, in principle, be applied to the synthesis of enantiomerically enriched this compound derivatives.

Transition Metal-Catalyzed Cyclization Approaches

The construction of the this compound scaffold can be strategically achieved by forming the critical nitrogen-sulfur bond. While direct transition metal-catalyzed cyclization to form the morpholine ring and the sulfinyl group simultaneously is not widely documented, palladium-catalyzed cross-coupling reactions represent a state-of-the-art method for creating the aryl sulfinamide linkage.

A recently developed method details the synthesis of sulfinamides through the palladium-catalyzed addition of aryl halides to N-sulfinylamines. core.ac.ukacs.org This approach is significant as it avoids the need for pre-formed, often unstable, organometallic reagents and demonstrates broad functional group tolerance under mild conditions. core.ac.ukacs.org The reaction typically employs a palladium catalyst, such as SPhos Pd G3, with a reductant to facilitate the catalytic cycle. core.ac.uk

The general transformation allows for the coupling of various aryl and heteroaryl halides with an N-sulfinylamine reagent, such as N-triisopropylsilyl sulfinylamine (TIPS-NSO). core.ac.uk This modularity would theoretically allow for the synthesis of this compound by reacting a phenyl halide with a suitably prepared N-sulfinylmorpholine. The versatility of this method is highlighted by its successful application to complex molecular scaffolds and natural product derivatives, as well as its scalability to the gram level with reduced catalyst loading. core.ac.ukacs.org

Table 1: Palladium-Catalyzed Synthesis of Aryl Sulfinamides core.ac.uk

| Aryl Halide | Catalyst System | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | SPhos Pd G3 (10 mol%) | HCO2Cs | 1,4-Dioxane | 75 | 85 |

| Methyl 3-bromobenzoate | SPhos Pd G3 (10 mol%) | HCO2Cs | 1,4-Dioxane | 75 | 78 |

| 3-Bromopyridine | SPhos Pd G3 (10 mol%) | HCO2Cs | 1,4-Dioxane | 75 | 75 |

| 1-Bromo-4-(trifluoromethoxy)benzene | SPhos Pd G3 (10 mol%) | HCO2Cs | 1,4-Dioxane | 75 | 91 |

Exploration of Advanced Synthetic Strategies

Beyond traditional catalysis, advanced strategies involving photocatalysis and electrochemistry offer green and efficient alternatives for chemical synthesis. These methods utilize light or electric current to generate reactive intermediates under mild conditions.

Photocatalytic Methods for N-Sulfinylmorpholine Generation

Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds. Several methods have been developed for the synthesis of sulfinamides, the core functional group of this compound, by generating carbon-centered radicals that subsequently add to sulfinylamine reagents. nih.govorganic-chemistry.org

One prominent strategy involves the photoinduced decarboxylation of readily available aliphatic carboxylic acids. nih.govorganic-chemistry.org In this process, an organophotocatalyst, such as an acridine (B1665455) dye, absorbs visible light and initiates a proton-coupled electron transfer (PCET) event with the carboxylic acid, leading to the formation of an alkyl radical. nih.gov This radical is then trapped by an N-sulfinylamine, like N-sulfinyltritylamine (TrNSO), to yield the desired sulfinamide product. nih.gov The reactions are characterized by their mild conditions, typically proceeding at room temperature under irradiation from LED lights, and their tolerance for a wide array of functional groups. nih.govorganic-chemistry.org

Another photocatalytic approach utilizes organotrifluoroborate salts as radical precursors. Sahoo and colleagues demonstrated a metal-free method where an acridinium (B8443388) organophotoredox catalyst facilitates the C-S coupling between organotrifluoroborates and N-sulfinylamines under blue LED irradiation. nih.govresearchgate.net This protocol effectively produces a variety of sulfinamides in high yields. nih.gov

Table 2: Photocatalytic Synthesis of Sulfinamides nih.govorganic-chemistry.org

| Radical Precursor | Sulfinylamine Reagent | Photocatalyst | Light Source | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Cyclohexanecarboxylic Acid | Tr-NSO | 9-Mesityl-10-phenylacridinium tetrafluoroborate | 395-405 nm LED | Dichloromethane | 84 |

| 4-Phenylbutanoic Acid | Tr-NSO | 9-Mesityl-10-phenylacridinium tetrafluoroborate | 395-405 nm LED | Dichloromethane | 78 |

| Potassium benzyltrifluoroborate | N-Sulfinylaniline | Fukuyama's acridinium dye | Blue LED | Dichloromethane | 92 |

| Potassium cyclopropyltrifluoroborate | N-Sulfinylaniline | Fukuyama's acridinium dye | Blue LED | Dichloromethane | 88 |

Electrochemical Synthesis Pathways

Electrochemical synthesis provides an attractive alternative to conventional methods by using electrons as clean reagents, often obviating the need for chemical oxidants or reductants. bohrium.comchemistryviews.org This field has seen significant advances in the synthesis of sulfonamides, which are structurally related to the target sulfinamides but possess a higher sulfur oxidation state (S(VI) vs. S(IV)).

For instance, an efficient electrochemical method for synthesizing sulfonamides involves the direct oxidative coupling of amines and thiols. chemistryviews.org This reaction can be performed in an electrochemical reactor, producing the desired sulfonamides in good yields with hydrogen gas as the only byproduct. chemistryviews.org Similarly, the electrochemical synthesis of sulfonamides from arenesulfonohydrazides or sodium arylsulfinates and various amines has been achieved in an undivided cell, using halide salts as redox mediators. mathnet.ru These processes highlight the potential of electrosynthesis to create S-N bonds under green and mild conditions. mathnet.ruresearchgate.net

However, the direct electrochemical synthesis of sulfinamides from simple precursors is a less explored area in the literature compared to their sulfonamide counterparts. While electrosynthesis is a well-established technique for various organic transformations, specific protocols for the targeted electrochemical generation of this compound or other aryl sulfinamides are not as prominently reported, indicating a potential avenue for future research and development. bohrium.com

Stereochemical Aspects and Conformational Analysis

Inherent Chirality at the Sulfinyl Sulfur Center

The sulfinyl group, with its lone pair of electrons, an oxygen atom, and two different carbon-based substituents (the phenyl group and the morpholine (B109124) nitrogen), renders the sulfur atom a stereogenic center. medcraveonline.com This inherent chirality is a cornerstone of the molecule's stereochemistry.

Due to the chiral sulfur atom, 4-(phenylsulfinyl)morpholine exists as a pair of enantiomers: (R)-4-(phenylsulfinyl)morpholine and (S)-4-(phenylsulfinyl)morpholine. These enantiomers are non-superimposable mirror images of each other. In the absence of a chiral influence during its synthesis, the compound is typically formed as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

The synthesis of racemic this compound can be achieved through the oxidation of the corresponding sulfide, 4-(phenylthio)morpholine. Various oxidizing agents can be employed for this transformation. The preparation of optically active sulfoxides can be achieved through methods like optical resolution of a racemic mixture or through asymmetric synthesis. medcraveonline.com One common approach to asymmetric oxidation involves the use of modified Sharpless epoxidation reagents. medcraveonline.com

The chiral sulfinyl group in this compound can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at nearby prochiral centers, leading to the formation of diastereomers in unequal amounts. medcraveonline.comthieme-connect.comresearchgate.net This phenomenon, known as diastereoselective induction, is a powerful tool in asymmetric synthesis. medcraveonline.comthieme-connect.comresearchgate.netthieme-connect.com The steric and electronic properties of the sulfinyl group's substituents (the phenyl ring, the oxygen atom, and the lone pair) create a chiral environment that can differentiate between the two faces of a reacting molecule. medcraveonline.com

For instance, in reactions involving the formation of a new stereocenter on the morpholine ring or on a substituent attached to it, the pre-existing chirality at the sulfur atom can direct the incoming group to a preferred orientation, resulting in one diastereomer being formed in excess. The level of diastereoselectivity is influenced by factors such as the reaction conditions, the nature of the reactants, and the specific conformation of the morpholine ring.

Conformational Dynamics of the Morpholine Heterocycle

The morpholine ring can undergo conformational changes through two primary processes: ring puckering (or ring inversion) and nitrogen inversion. Ring puckering involves the flipping of the chair conformation into its mirror-image chair form. Nitrogen inversion refers to the rapid oscillation of the nitrogen atom's lone pair of electrons through the plane of the three atoms attached to it.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying these dynamic processes. researchgate.net The energy barriers associated with ring and nitrogen inversion determine the rate at which these conformational changes occur. In N-substituted morpholines, the nature of the substituent on the nitrogen atom can significantly influence these energy barriers. researchgate.net

The 4-phenylsulfinyl group exerts a significant influence on the conformational preferences of the morpholine ring. This substituent can adopt either an axial or an equatorial position relative to the mean plane of the ring. The preference for one conformation over the other is governed by a delicate balance of steric and electronic effects.

Generally, bulky substituents on a cyclohexane (B81311) or morpholine ring prefer to occupy the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). However, the presence of the sulfinyl group introduces additional electronic interactions, such as dipole-dipole interactions and potential anomeric effects, which can also influence the conformational equilibrium. The interplay of these forces determines the predominant conformation of this compound in solution and in the solid state. For instance, in some N-substituted morpholines, a pseudo A1,3 strain can dictate the conformational preference of the ring. acs.org

Stereochemical Induction and Transfer in Reactions

The chirality inherent in the sulfinyl group of this compound can be transferred to new stereocenters during chemical reactions. This process, known as stereochemical induction or transfer of chirality, is a fundamental concept in asymmetric synthesis. medcraveonline.comthieme-connect.comresearchgate.net The sulfoxide (B87167) group can direct the stereochemistry of transformations, enabling the synthesis of enantiomerically enriched products. medcraveonline.com

A classic example of this is the addition of nucleophiles to a carbonyl group located on a side chain attached to the morpholine ring. The chiral sulfinyl group can block one face of the carbonyl group more effectively than the other, leading to a preferential attack from the less hindered side and the formation of a specific stereoisomer of the resulting alcohol. The sulfinyl group can later be removed or transformed, leaving behind the newly created chiral center. The efficiency of this chirality transfer depends on the proximity of the reacting center to the sulfinyl group and the specific reaction conditions employed.

Evaluation of the 4-Phenylsulfinyl Group as a Chiral Auxiliary

There is a lack of published research specifically evaluating the 4-phenylsulfinyl group within the morpholine scaffold as a chiral auxiliary. General principles of stereochemistry suggest that the sulfinyl group, being a stereogenic center, could theoretically impart facial selectivity to a reacting molecule. However, without experimental data, any discussion on its effectiveness, including comparisons to other well-established chiral auxiliaries, would be purely speculative.

Diastereoselective Induction in Substrate Transformations Mediated by this compound

No specific examples or data tables of diastereoselective transformations mediated by this compound could be found in the surveyed chemical literature. The successful application of a chiral auxiliary relies on predictable and high levels of diastereomeric excess in reactions such as alkylations, aldol (B89426) reactions, or cycloadditions. The absence of such reports for this compound indicates that it is either ineffective in inducing high levels of stereocontrol or has not been investigated for these purposes.

Reactivity and Reaction Mechanisms

Reactivity of the Morpholine (B109124) Ring System

The morpholine ring is a saturated heterocycle that is generally stable. Its reactivity is largely centered on the nitrogen atom, which is part of the sulfinamide linkage in this compound. The carbon skeleton of the morpholine ring is relatively inert.

Direct electrophilic or nucleophilic substitution reactions on the C-H bonds of the morpholine carbon skeleton are generally unfavorable. Saturated alkanes and the C-H bonds in saturated heterocycles are unreactive toward most electrophiles and nucleophiles under standard conditions.

Electrophilic Substitution: The electron-rich pi system required for typical electrophilic substitution is absent in the saturated morpholine ring. taylorandfrancis.com Reactions would require harsh conditions that would likely lead to degradation.

Nucleophilic Substitution: The carbon atoms are not electrophilic, and there are no suitable leaving groups attached to them to facilitate a nucleophilic substitution reaction.

While direct substitution is uncommon, oxidation of the carbon atoms adjacent to the ring nitrogen (C-3 and C-5) or oxygen (C-2 and C-6) can occur, particularly in metabolic processes of morpholine-containing drugs. sci-hub.se This can lead to the formation of lactams or ring-opened products rather than simple substitution. sci-hub.se

Ring-Opening: The morpholine ring is generally stable, but it can undergo ring-opening reactions under specific, often harsh, conditions. For some morpholine-containing drugs, ring-opening is a known metabolic pathway mediated by enzymes. sci-hub.se Chemically, ring-opening can be initiated by certain reagents that can cleave ether or amine functionalities, though this is not a common synthetic transformation for simple N-substituted morpholines. The synthesis of morpholines often involves the ring-opening of activated aziridines with an alcohol, followed by intramolecular cyclization, which represents the reverse of a ring-opening process. researchgate.net

Ring-Expansion: Ring-expansion reactions are not a characteristic feature of the morpholine ring system. Such reactions typically involve the rearrangement of smaller, more strained rings into larger, more stable ones (e.g., aziridine (B145994) to morpholine). arkat-usa.orgresearchgate.net There is little evidence in the chemical literature to suggest that 4-(Phenylsulfinyl)morpholine would readily undergo a ring-expansion to a seven-membered ring or larger.

Detailed Mechanistic Investigations of Key Transformations of this compound

The reactivity of this compound, an N-sulfinylamine, is characterized by the unique electronic properties of the N=S=O functional group. This moiety allows the compound to participate in a variety of transformations, including cycloadditions, radical reactions, and rearrangements. Detailed mechanistic studies, primarily on analogous N-sulfinylamines, provide significant insight into the expected reaction pathways, intermediates, and the factors governing reactivity and stereocontrol for this compound.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of N-sulfinylamines are diverse, with the specific course of a reaction being highly dependent on the nature of the reactants and the reaction conditions. Key transformations involve the N=S double bond acting as a 2π component in cycloadditions and as a receptor for radical species.

Cycloaddition Reactions: N-sulfinylamines readily participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. In [3+2] cycloadditions with donor-acceptor (D-A) cyclopropanes, the reaction is thought to proceed through a zwitterionic intermediate. The Lewis acid-catalyzed reaction of a D-A cyclopropane (B1198618) with an N-sulfinylamine likely involves the opening of the cyclopropane ring to form a 1,3-zwitterionic synthon, which then adds to the N=S bond of the sulfinylamine. This pathway leads to the formation of five-membered heterocyclic rings containing adjacent nitrogen and sulfur atoms, such as isothiazolidine (B1259544) derivatives. d-nb.info A plausible mechanism involves the coordination of a Lewis acid (e.g., GaCl₃) to the sulfinylamine, enhancing its electrophilicity. The cyclopropane then opens, and the resulting nucleophilic carbon attacks the sulfur atom, while the electrophilic carbon is attacked by the nitrogen atom, closing the five-membered ring. d-nb.info

N-sulfinylamines also act as dienophiles in [4+2] Diels-Alder reactions. For instance, N-sulfinylamines bearing electron-withdrawing groups react with dienes like 1,3-cyclohexadiene (B119728) in the presence of a chiral catalyst to form bicyclic adducts. d-nb.info The reaction proceeds through a concerted transition state, typical of Diels-Alder reactions, leading to the formation of a six-membered ring containing a sulfur-nitrogen bond.

Radical Additions: The N=S bond of sulfinylamines is also susceptible to attack by carbon-centered radicals. Mechanistic studies, including radical clock experiments, have shown that the reaction of alkyl radicals with sulfinylamines is extremely fast. nih.gov The addition of the radical can occur at either the sulfur or the nitrogen atom. Computational studies indicate that while the addition to the nitrogen atom is thermodynamically preferred, the addition to the sulfur atom is kinetically favored. nih.govrsc.org This kinetic preference is attributed to a lower distortion energy of the sulfinylamine fragment in the transition state for S-addition. rsc.org The reaction pathway involves the generation of a radical, which then adds to the sulfinylamine to form a sulfinamide radical intermediate. This intermediate can then be trapped or undergo further reactions to yield the final product. nih.gov

Rearrangements: N-sulfinylamines can be formed through the Curtius-type rearrangement of sulfinyl azides. acs.orgnih.gov Upon photolysis or pyrolysis, a sulfinyl azide (B81097) can extrude nitrogen gas to form a highly reactive sulfinyl nitrene intermediate. This nitrene can then rearrange to the more stable N-sulfinylamine. acs.orgnih.gov Theoretical calculations support a stepwise pathway involving the formation of the sulfinyl nitrene as a distinct intermediate. acs.orgnih.gov

Kinetic and Thermodynamic Studies of Reactivity

Kinetic and thermodynamic studies, primarily through computational methods and experimental rate measurements on analogous systems, have provided a quantitative understanding of the reactivity of N-sulfinylamines.

Kinetic Data: The high reactivity of N-sulfinylamines towards radicals has been quantified. Radical clock studies for the addition of an alkyl radical to an N-sulfinylamine have determined a rate constant of 2.8 × 10⁸ M⁻¹ s⁻¹. nih.gov This high rate constant confirms that the radical trapping process is very efficient. Kinetic studies on the conjugate addition of glutathione (B108866) to vinyl sulfonimidamides, which can be derived from sulfinamides, show that the reactivity is highly dependent on the substituent on the nitrogen atom of the sulfonimidamide. rsc.orgnih.gov For instance, the half-life (t₁/₂) for the reaction varies significantly with different N-substituents, indicating a strong electronic and steric influence on the reaction rate. rsc.orgnih.gov

| Reactant System | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| Alkyl radical + N-sulfinylamine | 2.8 × 10⁸ M⁻¹ s⁻¹ | - | nih.gov |

| N-n-butyl vinyl sulfonimidamide + Glutathione | - | 162 s | rsc.orgnih.gov |

| N-tert-butyl vinyl sulfonimidamide + Glutathione | - | 403 s | rsc.orgnih.gov |

| N-Aryl vinyl sulfonimidamide + Glutathione | - | 532 s | rsc.orgnih.gov |

Thermodynamic Considerations: Computational studies have been instrumental in elucidating the thermodynamic landscape of N-sulfinylamine reactions. In the radical addition to N-sulfinylamines, density functional theory (DFT) calculations have shown that the formation of the N-adduct is thermodynamically more favorable than the S-adduct. nih.govrsc.org However, the reaction is under kinetic control, leading to the preferential formation of the S-adduct. nih.govrsc.org

In the hydrolysis of N-sulfinylamines, computational studies have compared the reactivity of the N=S and S=O bonds. The reaction can proceed via attack at either bond, and the activation enthalpy is correlated with the charge on the sulfur atom. nih.gov The reactivity of an N-sulfinylamine towards water increases with the electron-withdrawing ability of the substituent on the nitrogen. nih.gov

For the Curtius-type rearrangement of methyl sulfinyl azide, theoretical calculations at the CCSD(T) level of theory show that the rearrangement of the intermediate sulfinyl nitrene (CH₃S(O)N) to N-sulfinylamine (CH₃NSO) has a significant energy barrier, which is consistent with the observed thermal persistence of the nitrene in the gas phase. acs.orgnih.gov

Transition State Analysis for Stereocontrol

The stereochemical outcome of reactions involving N-sulfinylamines is determined by the geometry and energy of the competing transition states. Transition state analysis, often aided by computational modeling, is crucial for understanding and predicting stereocontrol.

In the context of enantioselective Diels-Alder reactions, the use of chiral Lewis acid catalysts, such as copper- or zinc-bisoxazoline complexes, is key to achieving high stereoselectivity. d-nb.info The catalyst coordinates to the N-sulfinylamine, creating a chiral environment around the dienophile. The diene can then approach from one of two faces (re or si), leading to two diastereomeric transition states. The energy difference between these transition states dictates the enantiomeric excess of the product. The catalyst's structure is designed to favor one transition state over the other through steric and electronic interactions. For example, the endo transition state is often favored, leading to specific diastereomers. d-nb.info

In the asymmetric synthesis of chiral sulfinamides via the addition of boroxines to sulfinylamines, the use of a chiral phosphine (B1218219) ligand (e.g., Sadphos) in a copper-catalyzed reaction is effective. nih.gov Transition state analysis suggests that hydrogen-bonding interactions between the sulfoxide (B87167) oxygen and the chiral ligand backbone play a critical role in stabilizing the transition state that leads to the major enantiomer. nih.gov

For the deracemization of sulfinamides using a chiral indium photocatalyst, analysis of noncovalent interactions in the transition state indicates that C–H---π and π-stacking interactions between the aminyl radical, the sulfinyl fragment, and the catalyst's salen ligand are responsible for the observed stereoselectivity. chemrxiv.org These stabilizing interactions lower the energy of one transition state relative to the other, leading to the preferential formation of one enantiomer. chemrxiv.org

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 4-(phenylsulfinyl)morpholine, offering precise information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopic Analysis for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in this compound. The chemical shifts (δ) of the protons are influenced by the neighboring atoms and functional groups.

In a study by de Toledo et al. (2023), the ¹H NMR spectrum of 4-(phenylsulfonyl)-morpholine was analyzed. The protons of the phenyl group typically appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing sulfonyl group. The protons of the morpholine (B109124) ring exhibit distinct signals corresponding to the axial and equatorial positions, which can be influenced by the ring's conformation. scielo.org.mx

The protons on the carbon atoms adjacent to the nitrogen atom (C5) are observed in the range of δ 3.04 - 2.96 ppm, while the protons on the carbons adjacent to the oxygen atom (C6) are found at δ 3.77 - 3.72 ppm. scielo.org.mx The protons of the phenyl ring (C2, C3, and C4) resonate in the aromatic region, with signals appearing between δ 7.79 - 7.73 ppm, δ 7.59 - 7.53 ppm, and δ 7.67 - 7.61 ppm, respectively. scielo.org.mx

| Proton Assignment | Chemical Shift (δ) in ppm |

| Phenyl H (C2) | 7.79 - 7.73 |

| Phenyl H (C3) | 7.59 - 7.53 |

| Phenyl H (C4) | 7.67 - 7.61 |

| Morpholine H (C5) | 3.04 - 2.96 |

| Morpholine H (C6) | 3.77 - 3.72 |

¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of this compound. The chemical shifts of the carbon atoms provide insight into their hybridization and bonding environment.

The structural and vibrational properties of 4-(benzenesulfonyl)-morpholine have been investigated using multinuclear (¹H and ¹³C) NMR. researchgate.net The presence of the 4-substituted benzene (B151609) ring is clearly identified in the ¹³C NMR spectrum. scielo.org.mx The carbon atom of the phenyl group attached to the sulfonyl group (C1) resonates at approximately 135.13 ppm. scielo.org.mx The other aromatic carbons (C2, C3, and C4) show signals at 127.85 ppm, 129.15 ppm, and 133.09 ppm, respectively. scielo.org.mx Within the morpholine ring, the carbon atoms adjacent to the nitrogen (C5) are observed at 46.0 ppm, while those adjacent to the oxygen (C6) are found at 66.10 ppm. scielo.org.mx

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Phenyl C (C1) | 135.13 |

| Phenyl C (C2) | 127.85 |

| Phenyl C (C3) | 129.15 |

| Phenyl C (C4) | 133.09 |

| Morpholine C (C5) | 46.0 |

| Morpholine C (C6) | 66.10 |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR for Conformational Studies)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental structural information, advanced NMR techniques can offer deeper insights into the complex structure and dynamics of this compound.

Variable Temperature (VT) NMR studies could be utilized to investigate the conformational dynamics of the morpholine ring. The morpholine ring can exist in a chair conformation, and VT-NMR experiments can provide information on the energy barriers associated with ring inversion. researchgate.net By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters for this process.

Nuclear Overhauser Effect (NOE) Spectroscopy (e.g., NOESY or ROESY) can provide information about the through-space proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule in solution. For instance, NOE correlations could help to establish the relative orientation of the phenylsulfonyl group with respect to the morpholine ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying characteristic functional groups and studying intermolecular interactions. The structural and vibrational properties of 4-(benzenesulfonyl)-morpholine have been studied using IR and Raman spectroscopy. scielo.org.mx

Identification of Characteristic Sulfinyl and Morpholine Vibrational Modes

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of the sulfinyl and morpholine functional groups.

Sulfinyl Group Vibrations: The sulfonyl group (SO₂) gives rise to strong and characteristic absorption bands in the IR spectrum. The symmetric and asymmetric stretching modes of the S=O bonds are particularly informative.

Morpholine Ring Vibrations: The morpholine ring has several characteristic vibrations. The C-H stretching modes of the CH₂ groups are typically observed in the region of 2850-3000 cm⁻¹. scielo.org.mx The C-O-C stretching vibrations of the ether linkage and the C-N stretching vibrations also produce distinct bands in the fingerprint region of the spectrum.

A study by de Toledo et al. (2023) provided a detailed analysis of the vibrational spectra of 4-(benzenesulfonyl)-morpholine. scielo.org.mx The C-H stretching modes of the aromatic ring were assigned to bands between 3056 cm⁻¹ and 2977 cm⁻¹ in the FTIR spectrum. scielo.org.mx The stretching modes of the CH₂ groups in the morpholine ring were observed between 2915 and 2865 cm⁻¹. scielo.org.mx In the Raman spectrum, the CH₂ stretching modes appeared at 2862, 2870, 2889, 2910, 2987, and 2994 cm⁻¹, while the =C-H stretching was observed at 3033, 3069, and 3084 cm⁻¹. scielo.org.mx The C=C stretching modes of the aromatic ring were identified as a weak band at 1586 and 1592 cm⁻¹ in the Raman spectrum and at 1450 cm⁻¹ in the FTIR spectrum. scielo.org.mx

| Vibrational Mode | FTIR (cm⁻¹) ** | Raman (cm⁻¹) ** |

| Aromatic C-H Stretch | 3056 - 2977 | 3033, 3069, 3084 |

| Morpholine CH₂ Stretch | 2915 - 2865 | 2862, 2870, 2889, 2910, 2987, 2994 |

| Aromatic C=C Stretch | 1450 | 1586, 1592 |

| Morpholine CH₂ Bend/Scissor | 1480, 1466 | 1444, 1454, 1458, 1471 |

Analysis of Hydrogen Bonding and Intermolecular Interactions

While this compound itself does not have traditional hydrogen bond donors like O-H or N-H groups, it can act as a hydrogen bond acceptor through the oxygen atoms of the sulfonyl group and the morpholine ring. Intermolecular interactions, including potential weak hydrogen bonds with solvent molecules or other components in a mixture, can be investigated using vibrational spectroscopy.

The formation of a hydrogen bond typically leads to a red shift (a shift to lower frequency) and broadening of the stretching vibration of the group involved in the bonding. For example, if the sulfonyl oxygen acts as a hydrogen bond acceptor, the S=O stretching frequency would be expected to decrease.

Although specific studies on the hydrogen bonding of this compound are not extensively documented in the reviewed literature, the principles of vibrational spectroscopy provide a framework for how such interactions could be analyzed. By comparing the spectra of the compound in non-polar and polar, protic solvents, it would be possible to identify shifts in vibrational frequencies that are indicative of hydrogen bonding. Furthermore, temperature-dependent studies can also provide insights into the strength and nature of these intermolecular forces. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through the analysis of its fragmentation patterns.

While specific mass spectral data for this compound is not widely available in the surveyed literature, the fragmentation patterns can be predicted based on the known behavior of phenyl sulfoxides and morpholine derivatives. Upon electron ionization (EI), the molecule would be expected to form a molecular ion [M]+.

Key fragmentation pathways for sulfoxides often involve rearrangement to a sulfenate ester followed by cleavage. A characteristic fragmentation would be the cleavage of the S-N bond, leading to the formation of a phenylsulfinyl cation (C₆H₅SO⁺) and a morpholine radical, or a morpholinium ion and a phenylsulfinyl radical. Another prominent fragmentation pathway for phenyl sulfoxides is the loss of the sulfinyl group (SO), which can give rise to a distinct peak. The morpholine ring itself can undergo characteristic fragmentation, typically involving the loss of ethylene (B1197577) oxide. soton.ac.uk The fragmentation of the molecular ion can provide valuable information for confirming the compound's structure.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. This technique measures the mass-to-charge ratio with very high precision, allowing for the calculation of a unique elemental formula.

For the molecular formula of this compound, C₁₀H₁₃NOS, the theoretical exact mass can be calculated with high accuracy. This experimental value would then be compared to the theoretical mass to confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.

| Property | Theoretical Value |

| Molecular Formula | C₁₀H₁₃NOS |

| Theoretical Exact Mass | 211.0718 |

| Monoisotopic Mass | 211.0718 |

This table presents the theoretical values for this compound.

X-ray Crystallography for Solid-State Structure

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers. X-ray crystallography is a powerful and definitive method for determining the absolute stereochemistry of a chiral molecule, provided a suitable single crystal of one enantiomer can be obtained. nih.govresearchgate.net By analyzing the diffraction pattern and employing techniques such as anomalous dispersion, the absolute configuration (R or S) at the chiral sulfur center can be unambiguously assigned. nih.gov This is often crucial in pharmaceutical and materials science applications where the biological activity or material properties are dependent on the specific stereoisomer. In cases where obtaining a suitable crystal of the target compound is difficult, the absolute configuration of a closely related crystalline derivative can be determined and correlated back to the original molecule. nih.govsmu.edu

A single-crystal X-ray diffraction study would reveal the preferred conformation of the this compound molecule in the crystal lattice. This includes the conformation of the six-membered morpholine ring, which typically adopts a chair conformation. acs.orgresearchgate.net The analysis would also determine the orientation of the axial and equatorial substituents on the morpholine ring and the torsion angles defining the spatial relationship between the phenyl group and the morpholine ring. Studies on bridged diphenyl sulfoxides have shown that the two rings adopt a conformation with dihedral angles of approximately 40–50° between each ring and the central plane. cdnsciencepub.com The crystal packing, including intermolecular interactions like hydrogen bonds and van der Waals forces, would also be elucidated, providing insight into the solid-state stability and properties of the compound.

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used for its balance of accuracy and computational cost. scielo.org.mx

A foundational step in computational analysis is geometry optimization, where DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. researchgate.net For a flexible molecule like 4-(Phenylsulfinyl)morpholine, which contains a morpholine (B109124) ring and a phenylsulfinyl group, multiple low-energy conformations (conformers) are possible due to the rotation around single bonds.

A thorough study would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles (e.g., the C-S, S-N, and C-N bonds) to map out the energy landscape. auremn.org.br

Identification of Minima: Locating all stable conformers, which correspond to the minima on the potential energy surface. auremn.org.br

Energy Calculation: Determining the relative energies of these conformers to predict their population distribution at a given temperature. Theoretical calculations are crucial for obtaining the geometries and energies of the most stable conformers. auremn.org.br

This analysis would reveal the preferred spatial arrangement of the phenyl and morpholine rings relative to the sulfinyl group.

Understanding the electronic structure is key to predicting a molecule's reactivity and properties.

Frontier Molecular Orbitals (FMO): This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. liverpool.ac.uktu-clausthal.de The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular reactivity and stability. liverpool.ac.uk For this compound, this would identify the most nucleophilic and electrophilic sites.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This reveals the distribution of electron density across the molecule, highlighting polar regions and potential sites for electrostatic interactions.

DFT is a powerful tool for predicting various spectroscopic data, which can then be compared with experimental results for validation of the computational model.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. scielo.org.mx These theoretical spectra for this compound could be compared against experimentally measured FT-IR and Raman spectra to confirm its structural assignment. A scaling factor is often applied to the calculated frequencies to better match experimental values. scielo.org.mx

NMR Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts can be calculated. researchgate.net Comparing these predicted shifts with experimental data provides strong evidence for the proposed molecular structure and its dominant conformation in solution.

A study on the related compound, 4-(benzenesulfonyl)-morpholine, successfully used DFT calculations with the B3LYP functional and 6-31G(d,p) basis set to assign vibrational modes and compare them with experimental spectra. scielo.org.mxnih.gov A similar approach would be applicable to this compound.

DFT is instrumental in exploring the pathways of chemical reactions. numberanalytics.com If this compound were to participate in a reaction, such as oxidation of the sulfur atom or a substitution reaction, DFT could be used to:

Identify Intermediates and Transition States: Locate the structures of any intermediates and the high-energy transition states that connect reactants, intermediates, and products. github.ionumberanalytics.com

Calculate Activation Barriers: Determine the energy difference between the reactants and the transition states (the activation energy). This value is crucial for predicting the rate of a reaction. numberanalytics.com

Verify Transition States: A true transition state is confirmed by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would provide insights into:

Conformational Flexibility: How the molecule samples different conformations in a solvent environment over time. This includes observing the puckering of the morpholine ring and rotation around the key single bonds.

Solvent Effects: How interactions with solvent molecules (e.g., water, ethanol) influence the conformational preferences and dynamics of the molecule.

Time-Averaged Properties: Calculating properties over the course of the simulation to compare with experimental data that are also time-averaged, such as NMR-derived parameters.

While specific MD studies on this compound are not found, this technique is commonly applied to morpholine-containing structures to understand their behavior in biological or chemical systems. worldscientific.comresearchgate.net

Solvent Effects on Structure and Reactivity

The surrounding solvent environment plays a critical role in the behavior of solute molecules, influencing their structure, stability, and reactivity. researchgate.net These influences, known as solvent effects, can be categorized as non-specific (arising from bulk properties like polarity) and specific (resulting from direct interactions like hydrogen bonding). researchgate.netnumberanalytics.com In the case of this compound, computational studies have been employed to understand how different solvents modulate its molecular properties.

Quantum chemical calculations, specifically using time-dependent density functional theory (TDDFT) at the B3LYP/6-31G* level, have revealed a direct correlation between solvent polarity and the structural and electronic properties of 4-phenylmorpholine (B1362484), a closely related parent structure. ajol.info A study investigating the compound in solvents of varying polarities—cyclohexane (B81311) (non-polar), 1,2-dichloroethane (B1671644) (polar aprotic), and methanol (B129727) (polar protic)—found that both the dipole moment and dihedral angles increase with the polarity of the solvent. ajol.info

An increase in the dipole moment signifies a greater charge separation within the molecule, suggesting that polar solvents stabilize a more polarized electronic state. ajol.info This increased charge distribution in polar environments renders the compound more reactive. ajol.info The data indicates that 4-phenylmorpholine exhibits its highest dipole moment and, by extension, its greatest reactivity in methanol. ajol.info The planarity of the molecule is also affected, which can have significant implications for its interaction with other molecules. ajol.info

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these effects by representing the solvent as a continuous medium with a defined dielectric constant. researchgate.netscielo.org.co However, for reactions where direct solvent participation is crucial, such as in proton transfer, explicit solvent models are necessary. mdpi.com For instance, studies on other sulfoxides like dimethyl sulfoxide (B87167) (DMSO) in aqueous solutions have shown that direct hydrogen bonding between the sulfoxide oxygen and water molecules significantly perturbs the S=O bond's vibrational frequency, an effect that can only be captured by modeling individual solvent molecules. acs.org These specific interactions can be even more influential than bulk polarity in determining reaction pathways and energy barriers. mdpi.com

Table 1: Effect of Solvent Polarity on Calculated Properties of 4-Phenylmorpholine Data derived from theoretical calculations on the related 4-phenylmorpholine structure.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Note |

| Cyclohexane | 2.02 | 2.05 | Lowest dipole moment, indicating lower reactivity. ajol.info |

| 1,2-Dichloroethane | 10.36 | 2.92 | Intermediate dipole moment and reactivity. ajol.info |

| Methanol | 32.70 | 3.12 | Highest dipole moment, suggesting greatest reactivity. ajol.info |

| Source: Oladipo, S.D., et al. ajol.info |

Applications in Organic Synthesis and Materials Science

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a single stereoisomer of the product. After fulfilling its role, the auxiliary is removed and can often be recovered for reuse. While this is a common strategy, specific applications for 4-(Phenylsulfinyl)morpholine have not been documented.

Control of Stereochemistry in Oxidation and Reduction Processes

Chiral auxiliaries can also influence the stereochemical outcome of oxidation and reduction reactions, allowing for the creation of chiral alcohols or other functional groups from prochiral precursors like ketones. The chiral environment established by the auxiliary dictates the facial selectivity of the hydride or oxidant attack.

A search for the application of this compound in controlling stereochemistry during oxidation or reduction processes yielded no specific examples or research findings.

Potential as a Ligand in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. The heart of the catalyst is often a chiral ligand that coordinates to a metal center and creates a chiral environment for the reaction.

Design and Synthesis of Chiral Catalysts Incorporating the this compound Unit

The rational design of chiral ligands is a major focus of research in catalysis. This involves synthesizing ligands with specific steric and electronic properties to maximize enantioselectivity for a particular transformation.

There are no published studies on the design or synthesis of chiral metal catalysts that specifically incorporate this compound as a ligand. While the synthesis of the compound itself has been reported heteroletters.orgacs.org, its subsequent use as a building block for catalysts is not documented. One related publication describes the use of "benzenesulfinyl morpholine" (BSM) as a promoter in glycosylation reactions when combined with triflic anhydride, but this does not involve its use as a chiral ligand in asymmetric catalysis. researchgate.net

Application in Enantioselective Catalytic Transformations

The ultimate test of a chiral ligand is its performance in an enantioselective catalytic reaction, such as hydrogenation, allylic alkylation, or cyclopropanation. Key performance indicators are the yield and the enantiomeric excess (e.e.) of the product.

As there are no reports of catalysts built from this compound, there is consequently no data on their application in any enantioselective catalytic transformations.

Role as a Versatile Synthetic Intermediate

As a synthetic intermediate, 4-(Phenylsulfonyl)morpholine serves as a foundational structure for the elaboration of more complex molecules. Its stable framework allows for modifications, and the entire moiety can be used as a key building block in synthetic strategies.

Precursor for the Synthesis of Novel Nitrogen-Containing Heterocycles

The structural backbone of 4-(Phenylsulfonyl)morpholine makes it a valuable precursor for creating new and diverse nitrogen-containing heterocyclic compounds. Nitrogen heterocycles are of immense importance in medicinal chemistry and materials science. researchgate.net

Recent research has utilized 4-(Phenylsulfonyl)morpholine as a central pharmacophore to generate a library of novel small molecules. nih.gov In one study, 23 new derivatives were synthesized from this parent compound for evaluation in cancer research. nih.gov One of the most potent derivatives from this work, designated GL24 (4m), demonstrated significant inhibitory effects on cancer cell lines. nih.gov This highlights the role of 4-(Phenylsulfonyl)morpholine as a reliable scaffold for drug discovery, allowing for systematic structural modifications to develop new therapeutic agents. nih.gov

The phenylsulfonyl group itself is a useful tool in multi-step synthetic sequences. For instance, the N-phenylsulfonyl group has been employed in the synthesis of complex fused heterocycles such as 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. nih.gov In this process, the indole (B1671886) starting material is first protected with a phenylsulfonyl group, which facilitates subsequent reactions, including lithiation and cyclization, to build the final furoindole structure. nih.gov This demonstrates how the N-phenylsulfonyl moiety, as part of a morpholine (B109124) or other nitrogen-based ring, can serve as a critical element in the strategic construction of elaborate heterocyclic systems.

| Precursor Strategy | Resulting Heterocycle Class | Key Synthetic Step | Reference |

|---|---|---|---|

| Use of 4-(Phenylsulfonyl)morpholine as a pharmacophore | Novel substituted morpholine derivatives | Scaffold-based synthesis | nih.gov |

| N-phenylsulfonylation of indole-3-carbaldehyde | Fused Furo[3,4-b]indoles | Directed lithiation and acid-catalyzed cyclization | nih.gov |

| Reaction of N-sulfonyl-protected amino alcohols with vinylsulfonium salts | Substituted morpholines | Regio- and diastereoselective cyclization | bris.ac.uk |

Building Block for Complex Organic Molecules with Defined Stereochemistry

The morpholine ring is a prevalent scaffold in many biologically active molecules, and new methods for its stereoselective synthesis are highly sought after. nih.gov Methodologies have been developed for creating substituted morpholines with high diastereoselectivity, which is crucial for drug discovery. nih.gov

However, 4-(Phenylsulfonyl)morpholine is an achiral molecule. The scientific literature does not prominently feature it as a chiral auxiliary or a building block used specifically to introduce or control stereochemistry in complex organic molecules. The use of chiral sulfinyl compounds, which are structurally related to sulfonyl compounds, is a well-established strategy in asymmetric synthesis, but this does not directly apply to the achiral sulfone group in 4-(Phenylsulfonyl)morpholine. acs.org While it can be incorporated into larger, complex chiral molecules, its primary role in such syntheses is typically as a structural component rather than a stereo-directing group.

Exploration in Functional Materials

The unique properties imparted by the morpholine and phenylsulfonyl groups make 4-(Phenylsulfonyl)morpholine and its derivatives interesting candidates for the development of advanced functional materials, including specialized polymers and self-organizing systems.

Incorporation into Polymeric Systems for Tunable Properties

The integration of morpholine-containing subunits into polymers is a strategy for creating materials with specific functionalities, particularly for biomedical applications. google.com A US patent describes the creation of uncharged, morpholino-based polymers designed for base-specific binding to polynucleotides. google.com In the synthesis of these polymers, a "2-(phenylsulfonyl)-ethoxycarbonyl derivative" is used as an acylating agent to prepare one of the key monomer subunits. google.com This demonstrates a direct application of a phenylsulfonyl-containing moiety in the construction of a specialized polymer backbone.

The broader field of polymer chemistry also leverages sulfonyl and morpholine groups to achieve desired material properties. For example, sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry is a powerful tool for creating polysulfates and polysulfonates, and has been used to synthesize polymers with potential biological applications. acs.org The stability and reactivity of the sulfonyl group make it a reliable linkage in polymer chains. acs.org

| Polymer Type | Role of Phenylsulfonyl Group | Application Area | Reference |

|---|---|---|---|

| Uncharged Morpholino-based Polymers | Component of an acylating agent for monomer synthesis | Binding to polynucleotides | google.com |

| Polysulfates / Polysulfonates | Forms the polymer backbone via SuFEx click chemistry | Biomedical materials | acs.org |

Development of Self-Assembling Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. mdpi.com While specific studies on the self-assembling properties of 4-(Phenylsulfonyl)morpholine are not widely reported, its molecular structure contains features conducive to such behavior. These include:

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group and the morpholine ring can act as hydrogen bond acceptors.

Aromatic System: The phenyl ring can participate in π-π stacking interactions, which are a common driving force in the self-assembly of aromatic compounds.

Related molecular systems demonstrate the potential for morpholine-containing compounds to form ordered structures. For example, peptides containing a morpholine scaffold have been shown to exhibit self-assembly behavior. researchgate.net Furthermore, the crystal structures of complex organic molecules containing morpholine often reveal robust supramolecular architectures stabilized by a network of hydrogen bonds (e.g., N—H⋯O, C—H⋯O) and other weak interactions, forming distinct ring motifs. iucr.org These examples suggest that 4-(Phenylsulfonyl)morpholine has the requisite structural elements to participate in the formation of higher-order, self-assembling systems, though this potential remains an area for future exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.